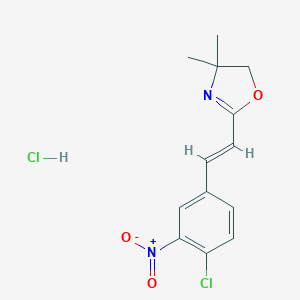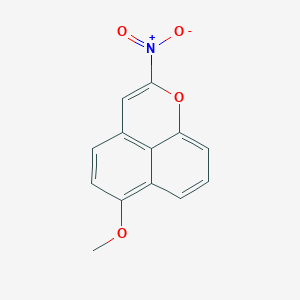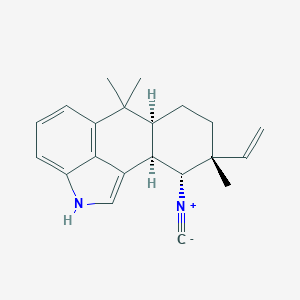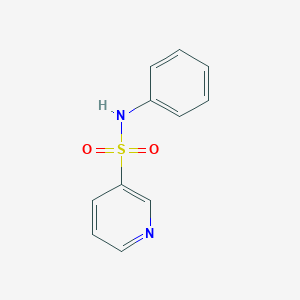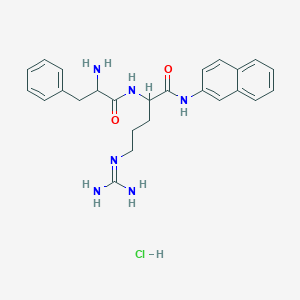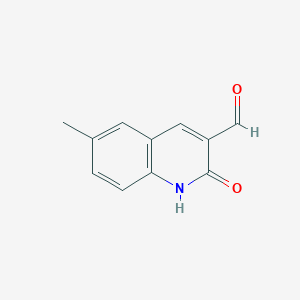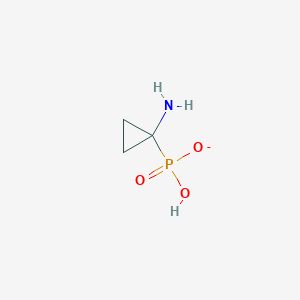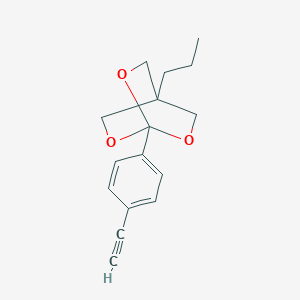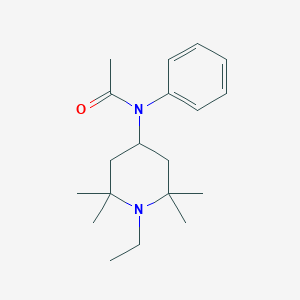![molecular formula C7H17N3O B011395 [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol CAS No. 109319-67-7](/img/structure/B11395.png)
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol, also known as DPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPTM is a triaziridine-based compound that has shown promising results in various applications, including drug delivery, catalysis, and bioconjugation.
Mechanism Of Action
The mechanism of action of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the formation of a covalent bond between the compound and the target molecule. This covalent bond formation results in the selective delivery of the drug or catalytic agent to the target site.
Biochemical And Physiological Effects
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been shown to have minimal toxicity and is well-tolerated in vivo. Additionally, studies have shown that [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has a high binding affinity to target molecules, resulting in a potent biological effect.
Advantages And Limitations For Lab Experiments
One of the main advantages of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its ability to selectively target specific molecules, resulting in a high degree of specificity and potency. However, one of the limitations of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol is its relatively low solubility in water, which can limit its use in certain applications.
Future Directions
There are several potential future directions for the use of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol in scientific research. One potential application is in the development of targeted drug delivery systems for the treatment of cancer and other diseases. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol could be used in the development of new catalytic agents for various chemical reactions. Finally, further research could be conducted to optimize the synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol and improve its properties for use in scientific research.
Synthesis Methods
The synthesis of [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol involves the reaction of 1,3-dipropylurea with chloroacetaldehyde, followed by a cyclization reaction with triethylorthoformate. The resulting compound is then treated with hydrochloric acid to obtain [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol.
Scientific Research Applications
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has shown great potential in various scientific research applications. One of the most promising applications is in drug delivery systems. [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol can be used to create drug conjugates that can selectively target cancer cells, thereby reducing the toxicity of the drug to healthy cells. Additionally, [2,3-Di(propan-2-yl)triaziridin-1-yl]methanol has been used in catalysis reactions, where it has shown high activity and selectivity for various reactions.
properties
CAS RN |
109319-67-7 |
|---|---|
Product Name |
[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol |
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
[2,3-di(propan-2-yl)triaziridin-1-yl]methanol |
InChI |
InChI=1S/C7H17N3O/c1-6(2)9-8(5-11)10(9)7(3)4/h6-7,11H,5H2,1-4H3 |
InChI Key |
XPHMZVJUZMQAMB-UHFFFAOYSA-N |
SMILES |
CC(C)N1N(N1C(C)C)CO |
Canonical SMILES |
CC(C)N1N(N1C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



